![molecular formula C39H52N4O6 B1673899 l-685,458 CAS No. 292632-98-5](/img/structure/B1673899.png)
l-685,458
Overview
Description
Scientific Research Applications
Alzheimer’s Disease Research
L-685,458 is a potent γ-secretase inhibitor . It inhibits the amyloid β-protein precursor γ-secretase activity, which is implicated in the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease . This makes L-685,458 a valuable tool in Alzheimer’s disease research .
Cancer Research
L-685,458 has been used in cancer research due to its ability to inhibit γ-secretase-mediated cleavage of Notch-100 . Notch signaling is often dysregulated in many types of cancer, and thus, L-685,458 can be used to study the role of Notch signaling in cancer .
Neurobiology
L-685,458 has been used to analyze the specificity of the γ-secretase activity in brain tissue samples . This can help in understanding the role of γ-secretase in neurobiology and in diseases of the nervous system.
Cell Signaling
L-685,458 has been used to attenuate Notch signaling in ovary culture . Notch signaling is a key cell signaling pathway involved in cell differentiation and development .
Drug Development
Due to its inhibitory effects on γ-secretase, L-685,458 is a potential candidate for drug development, particularly for diseases associated with dysregulated γ-secretase activity .
Biochemical Research
L-685,458 can be used in biochemical research to study the function and regulation of γ-secretase and other aspartyl proteases .
Mechanism of Action
- By inhibiting γ-secretase, L-685,458 affects the production of Aβ peptides, which play a crucial role in Alzheimer’s disease pathology .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURCDOXDAHPNRQ-ZJKZPDEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
l-685,458 | |
CAS RN |
292632-98-5 | |
Record name | L 685458 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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